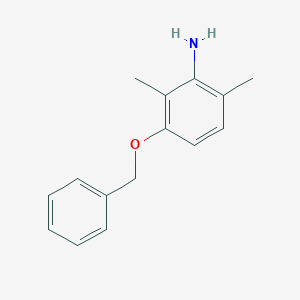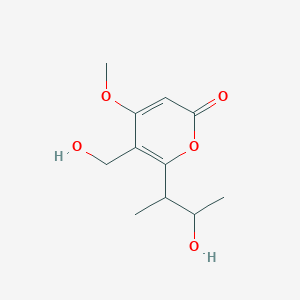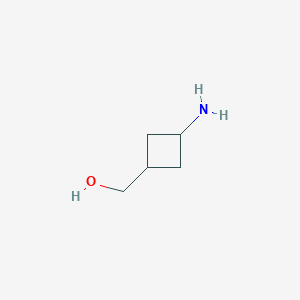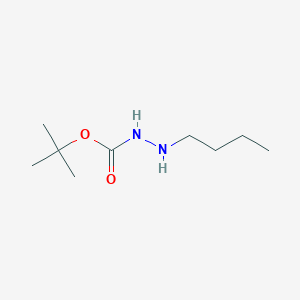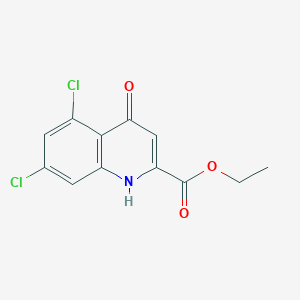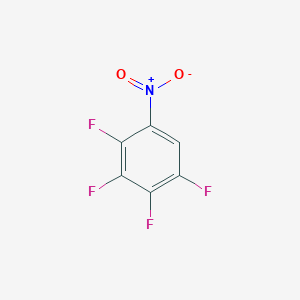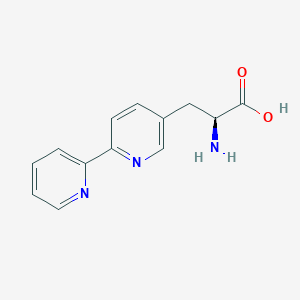
3-(2,2'-Bipyridin-5-Yl)-L-Alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2'-Bipyridin-5-Yl)-L-Alanine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. This compound is a derivative of alanine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
作用机制
The mechanism of action of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine is based on its ability to chelate metal ions such as copper, iron, and zinc. This compound forms stable complexes with these metal ions, which can affect the activity of enzymes and proteins that require these metals for their function. For example, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, by chelating the iron ions required for its function.
生化和生理效应
The biochemical and physiological effects of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine are dependent on its concentration and the specific metal ions present in the system. At low concentrations, this compound can enhance the activity of certain enzymes and proteins by providing the necessary metal ions. At higher concentrations, however, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine can inhibit the activity of these same enzymes and proteins by chelating the metal ions required for their function. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the balance of metal ions in the cell.
实验室实验的优点和局限性
One advantage of using 3-(2,2'-Bipyridin-5-Yl)-L-Alanine in lab experiments is its ability to selectively chelate specific metal ions, which can be useful for studying the role of these ions in biological systems. However, one limitation of this compound is its potential toxicity at high concentrations, which can affect the viability of cells and organisms.
未来方向
There are several future directions for research on 3-(2,2'-Bipyridin-5-Yl)-L-Alanine. One area of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the investigation of its potential applications in drug delivery and biosensors. Furthermore, the study of the interactions between 3-(2,2'-Bipyridin-5-Yl)-L-Alanine and specific metalloproteins can provide insights into the role of metal ions in biological processes. Overall, the potential applications of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine in various fields of research make it a promising compound for future studies.
合成方法
The synthesis of 3-(2,2'-Bipyridin-5-Yl)-L-Alanine involves the reaction of alanine with 2,2'-bipyridine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to possess anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. In biochemistry, 3-(2,2'-Bipyridin-5-Yl)-L-Alanine has been used as a probe to study metalloproteins and their interactions with metal ions. In biotechnology, this compound has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and biosensors.
属性
CAS 编号 |
146581-79-5 |
|---|---|
产品名称 |
3-(2,2'-Bipyridin-5-Yl)-L-Alanine |
分子式 |
C₁₃H₁₅Cl₂N₃O₂ |
分子量 |
243.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1 |
InChI 键 |
VWTQURBMIRJISI-JTQLQIEISA-N |
手性 SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)N |
SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |
外观 |
Off-White to Light Yellow SolidPurity:95% |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



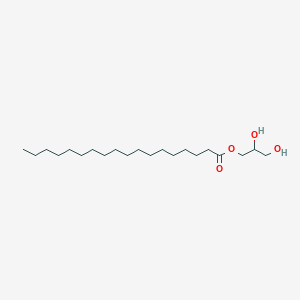
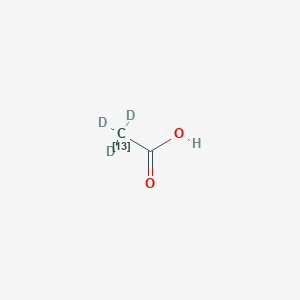
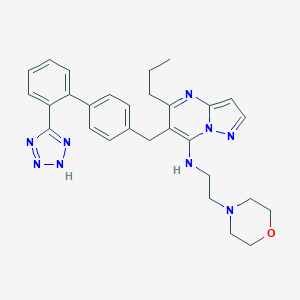
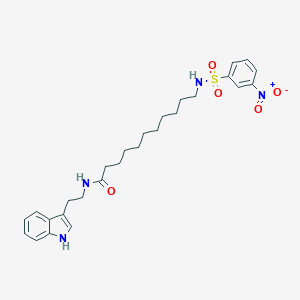
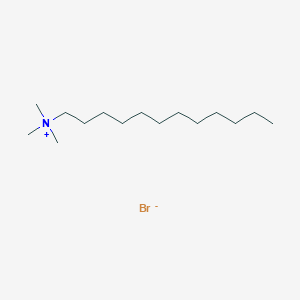
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)
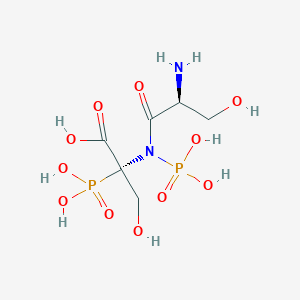
![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)
